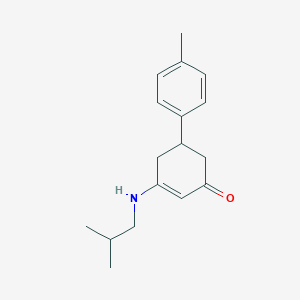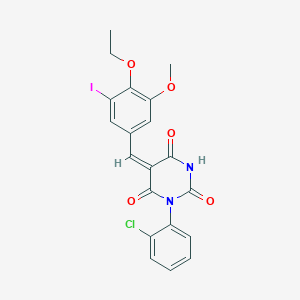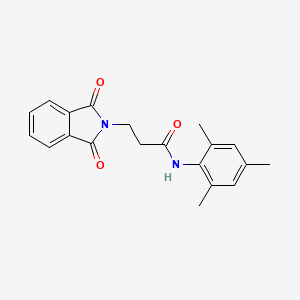
3-(isobutylamino)-5-(4-methylphenyl)-2-cyclohexen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(isobutylamino)-5-(4-methylphenyl)-2-cyclohexen-1-one, also known as Mexedrone, is a novel psychoactive substance that belongs to the cathinone class. It is a synthetic compound that was first synthesized in 2013 and has gained popularity in the recreational drug market.
作用機序
3-(isobutylamino)-5-(4-methylphenyl)-2-cyclohexen-1-one acts as a reuptake inhibitor of dopamine and norepinephrine, which results in an increase in their extracellular levels. It also acts as a releasing agent of serotonin, which leads to an increase in its extracellular levels. This mechanism of action is similar to other cathinone derivatives such as mephedrone and methylone.
Biochemical and Physiological Effects:
3-(isobutylamino)-5-(4-methylphenyl)-2-cyclohexen-1-one has been found to produce a range of physiological effects such as increased heart rate, blood pressure, and body temperature. It also produces subjective effects such as euphoria, increased sociability, and enhanced sensory perception. 3-(isobutylamino)-5-(4-methylphenyl)-2-cyclohexen-1-one has been found to have a lower abuse potential compared to other cathinone derivatives, which makes it a potential candidate for therapeutic use.
実験室実験の利点と制限
3-(isobutylamino)-5-(4-methylphenyl)-2-cyclohexen-1-one has several advantages for lab experiments such as its ability to cross the blood-brain barrier and its relatively low toxicity compared to other cathinone derivatives. However, its short half-life and rapid metabolism make it difficult to study its long-term effects. 3-(isobutylamino)-5-(4-methylphenyl)-2-cyclohexen-1-one is also a controlled substance in many countries, which limits its availability for research purposes.
将来の方向性
There are several future directions for 3-(isobutylamino)-5-(4-methylphenyl)-2-cyclohexen-1-one research such as studying its potential therapeutic applications in the treatment of depression, anxiety, and addiction. 3-(isobutylamino)-5-(4-methylphenyl)-2-cyclohexen-1-one could also be used as a research tool to study the role of dopamine and norepinephrine in the brain. Further research is needed to understand the long-term effects of 3-(isobutylamino)-5-(4-methylphenyl)-2-cyclohexen-1-one and its potential for abuse. 3-(isobutylamino)-5-(4-methylphenyl)-2-cyclohexen-1-one analogs could also be synthesized and studied for their potential therapeutic applications and abuse potential.
Conclusion:
In conclusion, 3-(isobutylamino)-5-(4-methylphenyl)-2-cyclohexen-1-one is a novel psychoactive substance that has potential therapeutic applications and could be used as a research tool in the field of neuroscience. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 3-(isobutylamino)-5-(4-methylphenyl)-2-cyclohexen-1-one and its analogs for therapeutic use and abuse potential.
合成法
3-(isobutylamino)-5-(4-methylphenyl)-2-cyclohexen-1-one is synthesized by combining 4-methylpropiophenone and isobutylamine in the presence of a reducing agent such as lithium aluminum hydride. The reaction takes place in anhydrous conditions and requires careful temperature control. The final product is purified by recrystallization or chromatography.
科学的研究の応用
3-(isobutylamino)-5-(4-methylphenyl)-2-cyclohexen-1-one has been studied for its potential therapeutic applications in the treatment of depression, anxiety, and addiction. It has been found to increase the levels of dopamine and norepinephrine in the brain, which are neurotransmitters associated with mood regulation and reward pathways. 3-(isobutylamino)-5-(4-methylphenyl)-2-cyclohexen-1-one has also been studied for its potential use as a research tool in the field of neuroscience.
特性
IUPAC Name |
5-(4-methylphenyl)-3-(2-methylpropylamino)cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO/c1-12(2)11-18-16-8-15(9-17(19)10-16)14-6-4-13(3)5-7-14/h4-7,10,12,15,18H,8-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPVNJNOQQGJPTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=CC(=O)C2)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isobutylamino-5-p-tolyl-cyclohex-2-enone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2,2-trichloro-1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)ethanone](/img/structure/B5182555.png)
![N-({1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methyl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B5182558.png)
![10-ethyl-3-hydroxy-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-10-ium iodide](/img/structure/B5182560.png)
![ethyl 3-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5182567.png)
![N-(1,3-benzodioxol-5-ylmethyl)-5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B5182583.png)
![4-amino-N-{2-[(3-bromobenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B5182585.png)
![5-[(5-bromo-2-furyl)methylene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5182593.png)

![4-(benzyloxy)-1,7,8,9,10,10-hexachloro-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5182609.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(5-{[(2-fluorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5182612.png)
![1-cyclopentyl-4-({5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolyl}carbonyl)-2-piperazinone](/img/structure/B5182616.png)

![methyl 4-(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)benzoate](/img/structure/B5182621.png)